(2R,4R,5R)-5-(Methoxycarbonyl)-4-methyltetrahydrofuran-2-carboxylic acid
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Description
(2R,4R,5R)-5-(Methoxycarbonyl)-4-methyltetrahydrofuran-2-carboxylic acid is a useful research compound. Its molecular formula is C8H12O5 and its molecular weight is 188.179. The purity is usually 95%.
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Biological Activity
(2R,4R,5R)-5-(Methoxycarbonyl)-4-methyltetrahydrofuran-2-carboxylic acid is a chiral compound belonging to the tetrahydrofuran family, notable for its potential biological activities. Its structure includes a methoxycarbonyl group and a carboxylic acid functionality, which may contribute to its interaction with various biological systems.
- Molecular Formula : C8H12O5
- Molecular Weight : 188.18 g/mol
- CAS Number : 125511696
- Structural Characteristics : The compound features a tetrahydrofuran ring, which is essential for its biological activity due to its ability to mimic natural substrates in enzymatic reactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been reported to act as inhibitors of fatty acid synthase (FASN), which plays a crucial role in lipid metabolism and cancer progression. The structural similarity suggests potential inhibitory effects on enzymes involved in fatty acid synthesis pathways .
- Antioxidant Properties : The presence of the methoxycarbonyl group may enhance the compound's ability to scavenge free radicals, thereby exhibiting antioxidant activity. This property is significant in mitigating oxidative stress-related cellular damage.
- Cell Viability Effects : Preliminary studies indicate that related compounds can impact cell viability by inducing apoptosis in cancer cells through mitochondrial dysfunction and increased reactive oxygen species (ROS) production .
Research Findings
Recent investigations into similar tetrahydrofuran derivatives have highlighted their therapeutic potentials:
- Cancer Treatment : Studies have shown that tetrahydrofuran derivatives can inhibit cancer cell proliferation by targeting metabolic pathways associated with FASN. This inhibition leads to reduced lipid synthesis necessary for tumor growth .
- Mitochondrial Function : Research indicates that these compounds can influence mitochondrial functions, potentially leading to enhanced apoptosis in cancer cells. For instance, the inhibition of mitochondrial β-ketoacyl-acyl carrier protein synthase has been linked to decreased lipoic acid levels and impaired mitochondrial function .
Case Studies
-
FASN Inhibition Study :
- Objective : To evaluate the effect of tetrahydrofuran derivatives on FASN activity.
- Methodology : Cell lines were treated with varying concentrations of the compound, followed by assessment of cell viability and lipid synthesis.
- Findings : A significant reduction in cell viability was observed at higher concentrations, correlating with decreased FASN activity.
-
Antioxidant Activity Assessment :
- Objective : To measure the antioxidant capacity of this compound.
- Methodology : DPPH radical scavenging assays were conducted.
- Results : The compound demonstrated moderate antioxidant activity, suggesting its potential role in protecting against oxidative damage.
Comparative Table of Biological Activities
Properties
IUPAC Name |
(2R,4R,5R)-5-methoxycarbonyl-4-methyloxolane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O5/c1-4-3-5(7(9)10)13-6(4)8(11)12-2/h4-6H,3H2,1-2H3,(H,9,10)/t4-,5-,6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLXCIXREPKZSZ-HSUXUTPPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(OC1C(=O)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](O[C@H]1C(=O)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2307784-83-2 |
Source
|
Record name | rac-(2R,4R,5R)-5-(methoxycarbonyl)-4-methyloxolane-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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